trans-Sulfo-SMCC
Overview
Description
trans-Sulfo-SMCC: is a non-cleavable and membrane-permeable crosslinker used in antibody-drug conjugates. It contains both N-hydroxysuccinimide ester and maleimide groups, which allow it to covalently conjugate amine- and sulfhydryl-containing molecules . This compound is particularly useful in bioconjugation applications due to its stability and specificity .
Scientific Research Applications
trans-Sulfo-SMCC is widely used in various scientific research applications, including:
Chemistry: Used in the synthesis of bioconjugates and crosslinking agents.
Biology: Employed in the modification of cell surfaces and the creation of antibody-enzyme conjugates.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of diagnostic reagents and therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically the lysine residues . It acts as a protein crosslinker, which means it can create covalent bonds between different protein molecules or different parts of the same protein molecule .
Mode of Action
The compound interacts with its targets by reacting with the lysine residues of proteins . This reaction results in the modification of these residues, which can lead to changes in the structure and function of the proteins .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Sulfo-SMCC is synthesized through a multi-step process involving the reaction of N-hydroxysuccinimide with maleimide . The reaction typically occurs in an organic solvent such as dimethylsulfoxide or dimethylformamide, followed by purification through chromatography .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is often produced in bulk and stored under desiccated conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions: trans-Sulfo-SMCC undergoes several types of reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with sulfhydryl groups to form stable thioether bonds.
Common Reagents and Conditions:
Primary Amines: React with the N-hydroxysuccinimide ester group at pH 7.0-9.0.
Sulfhydryl Groups: React with the maleimide group at pH 6.5-7.5.
Major Products: The major products formed from these reactions are amide and thioether bonds, which are stable and resistant to hydrolysis .
Comparison with Similar Compounds
Sulfo-SMCC: A water-soluble analog of trans-Sulfo-SMCC with similar crosslinking properties.
SMCC: A non-water-soluble analog that requires organic solvents for dissolution.
Uniqueness: trans-Sulfo-SMCC is unique due to its membrane permeability and non-cleavable nature, making it particularly suitable for applications requiring stable and long-lasting conjugates .
Properties
IUPAC Name |
1-[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O9S/c19-12-5-6-13(20)17(12)8-9-1-3-10(4-2-9)16(23)27-18-14(21)7-11(15(18)22)28(24,25)26/h5-6,9-11H,1-4,7-8H2,(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKVOQKZMBDBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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